N-methyl-3-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTKIHVQZYXHHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382513 | |
| Record name | N-methyl-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2026-70-2 | |
| Record name | N-methyl-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for N-Methyl-3-(trifluoromethyl)aniline
The primary and most direct methods for synthesizing this compound begin with its immediate precursor, 3-(trifluoromethyl)aniline (B124266). These routes focus on the selective introduction of a single methyl group onto the nitrogen atom.
Approaches from 3-(Trifluoromethyl)aniline Precursors
The N-methylation of 3-(trifluoromethyl)aniline can be achieved using various methylating agents. A common laboratory-scale method involves the use of methyl iodide in the presence of a base to neutralize the hydrogen iodide formed during the reaction. However, this method can sometimes lead to over-methylation, producing the dimethylated aniline (B41778) as a byproduct.
A well-documented procedure for the N,N-dimethylation of m-trifluoromethylaniline utilizes trimethyl phosphate as the methylating agent. orgsyn.org While this procedure is optimized for dimethylation, modification of the stoichiometry, specifically using a near-equimolar amount of the aniline and trimethyl phosphate, can favor the formation of the mono-methylated product, this compound. orgsyn.org Careful control of the reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the desired mono-methylated product and minimize the formation of N,N-dimethyl-3-(trifluoromethyl)aniline.
Another classical method for the methylation of primary amines is the Eschweiler-Clarke reaction. wikipedia.orgjk-sci.com This reaction involves treating the primary amine with an excess of formaldehyde and formic acid. The reaction proceeds through the formation of an imine intermediate with formaldehyde, which is then reduced in situ by formic acid to the corresponding methylamine. wikipedia.org A significant advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts. wikipedia.org However, for anilines, particularly those with electron-withdrawing groups like m-trifluoromethylaniline, the traditional Eschweiler-Clarke conditions can sometimes lead to the formation of high molecular weight condensation products or resins. orgsyn.org
| Methylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Methyl Iodide | Presence of a base (e.g., K₂CO₃, NaH) in an organic solvent (e.g., acetone, DMF). | Readily available and reactive. | Can lead to over-methylation (dimethylation); methyl iodide is toxic. |
| Trimethyl Phosphate | Heating the aniline with a controlled stoichiometry of trimethyl phosphate. orgsyn.org | Higher yields and fewer troublesome by-products compared to some other alkylation procedures. orgsyn.org | Requires careful control of stoichiometry to achieve mono-methylation. orgsyn.org |
| Formaldehyde/Formic Acid (Eschweiler-Clarke) | Heating the aniline with excess formaldehyde and formic acid. wikipedia.org | Prevents formation of quaternary ammonium salts; uses inexpensive reagents. wikipedia.org | Can lead to resin formation with some anilines. orgsyn.org |
Alternative Synthetic Pathways and Optimization
Beyond direct methylation, reductive amination offers a versatile alternative for the synthesis of this compound. This method involves the reaction of 3-(trifluoromethyl)aniline with formaldehyde to form an intermediate imine or aminal, which is then reduced to the final product. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride and its derivatives, such as sodium cyanoborohydride and sodium triacetoxyborohydride, being common choices due to their selectivity and mild reaction conditions. wikipedia.org
Optimization of these synthetic routes involves several factors. For catalytic systems, the choice of catalyst and ligand is paramount. For instance, in palladium-catalyzed cross-coupling reactions that could be adapted for N-methylation, the electronic and steric properties of the aniline ligand can significantly influence catalyst activity. nih.gov Reaction conditions such as temperature, solvent, and the nature and amount of base are also critical variables that need to be fine-tuned to maximize yield and selectivity while minimizing reaction time and the formation of byproducts. For example, in the Ru(II)-catalyzed N-methylation of anilines with methanol, parameters like catalyst loading, temperature, and the choice of base are systematically varied to find the optimal conditions. nih.govacs.org
Catalytic Systems and Reaction Conditions in this compound Synthesis
The efficiency and selectivity of this compound synthesis are often enhanced through the use of specific catalytic systems and reaction conditions. These can range from traditional acid catalysis to more modern techniques like microwave-assisted synthesis.
Role of Acid Catalysis in N-Methylation Processes
Acid catalysis plays a significant role in various N-alkylation reactions of anilines. In the context of using alcohols like methanol as the methylating agent, acid catalysts, both Brønsted and Lewis acids, can activate the alcohol, facilitating the nucleophilic attack by the aniline. Solid acid catalysts such as zeolites and silica-alumina have been investigated for the vapor-phase alkylation of aniline. researchgate.net The mechanism on acidic zeolites is believed to involve the formation of methoxy groups or dimethyl ether as the actual methylating species. google.com
Dimethyl carbonate (DMC) has emerged as a greener methylating agent, and its reactions with amines can be effectively promoted by acid catalysis. researchgate.net The use of an acid catalyst can enhance the selectivity for mono-methylation over di-methylation. The choice of the acid catalyst can influence the reaction outcome, with different solid acids exhibiting varying levels of activity and selectivity. researchgate.net
| Catalyst Type | Example | Role in N-Methylation |
|---|---|---|
| Solid Brønsted Acids | Zeolites (e.g., H-ZSM-5) | Activate methanol for electrophilic attack by the aniline. researchgate.netgoogle.com |
| Solid Lewis Acids | Silica-Alumina | Can facilitate the formation of carbocation intermediates from the alcohol. researchgate.net |
| Homogeneous Acids | p-Toluenesulfonic acid (PTSA) | Promotes N-methylation with reagents like dimethyl carbonate. researchgate.net |
Microwave-Promoted Condensation Techniques
Microwave-assisted organic synthesis has gained prominence as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. In the context of synthesizing this compound, microwave irradiation can be applied to the condensation reaction between 3-(trifluoromethyl)aniline and a methylating agent. For instance, the formation of imines from anilines and carbonyl compounds, a key step in reductive amination, can be significantly expedited using microwave heating, often in the presence of a solid acid catalyst. orgsyn.org
The benefits of microwave irradiation stem from the efficient and direct heating of the reaction mixture, which can lead to a significant reduction in reaction times and often cleaner reactions with fewer side products. While specific literature on the microwave-promoted synthesis of this compound is not abundant, the general principles and successes in related aniline chemistry suggest its applicability. For example, microwave-assisted palladium-catalyzed cyclization of N-aryl enamines has been shown to dramatically reduce reaction times and improve yields. nih.gov
Derivatization Strategies of this compound
This compound can serve as a versatile building block for the synthesis of more complex molecules through various derivatization strategies. The reactivity of the aromatic ring is influenced by the interplay of the electron-donating N-methylamino group and the electron-withdrawing trifluoromethyl group. The N-methylamino group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director.
Electrophilic aromatic substitution reactions, such as halogenation and nitration, are common derivatization methods. For instance, the bromination of anilines substituted with an electron-withdrawing group in the meta position has been studied, and the regioselectivity is often dependent on the reaction conditions, particularly the solvent. lookchem.com Given the directing effects of the substituents in this compound, electrophilic attack is expected to occur at the positions ortho and para to the N-methylamino group (positions 2, 4, and 6) and meta to the trifluoromethyl group (positions 2, 4, and 6). The combined directing effects would strongly favor substitution at the 4- and 6-positions.
Acylation of the nitrogen atom is another common derivatization, which can be achieved by reacting this compound with acyl chlorides or anhydrides. This reaction can be used to introduce a variety of functional groups or to protect the amino group during subsequent reactions.
Furthermore, this compound can participate in palladium-catalyzed cross-coupling reactions. For example, it can serve as a ligand in palladium complexes for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov The aniline itself can also be a coupling partner in such reactions, for instance, after conversion to an aryl halide or triflate derivative.
| Derivatization Reaction | Typical Reagents | Expected Outcome |
|---|---|---|
| Electrophilic Bromination | N-Bromosuccinimide (NBS) or Br₂ | Regioselective bromination of the aromatic ring, likely at the 4- and/or 6-positions. lookchem.com |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group onto the aromatic ring, with regioselectivity influenced by the strong acidic conditions. |
| N-Acylation | Acetyl chloride, Acetic anhydride | Formation of the corresponding N-acetyl derivative, N-methyl-N-(3-(trifluoromethyl)phenyl)acetamide. |
| Palladium-Catalyzed Cross-Coupling | Aryl halides, boronic acids (after appropriate functionalization) | Formation of C-C or C-N bonds, leading to more complex molecular architectures. nih.govnih.gov |
Synthesis of N-Substituted Derivatives
The synthesis of N-substituted derivatives of this compound can be achieved through various methods, including direct N-alkylation and more complex cyclization reactions.
One direct approach involves the N-trifluoromethylation of N,3-dimethylaniline. A one-pot synthesis has been developed for N,3-dimethyl-N-(trifluoromethyl)aniline, yielding the product as a colorless oil. This method provides a direct route to introduce the trifluoromethyl group onto the nitrogen atom of the parent aniline.
Another common strategy for creating N-substituted derivatives is N-alkylation. For the related compound 3-(trifluoromethyl)aniline, N-allylation can be accomplished by reacting it with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate . A similar strategy can be envisioned for the N-alkylation of this compound to introduce a variety of alkyl and substituted alkyl groups.
More complex N-substituted derivatives, such as oxazinanes, can also be synthesized. For instance, N-substituted 6-trifluoromethyl-1,3-oxazinanes have been prepared through the cyclization of 4-ylamino-1,1,1-trifluoro-butan-2-ols with formaldehyde scielo.br. This demonstrates the utility of trifluoromethylated aniline derivatives as precursors to heterocyclic systems. The synthesis begins with the reaction of 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one with an amine to form a 4-ylamino-1,1,1-trifluoro-but-3-en-2-one, which is then reduced to the corresponding butan-2-ol before cyclization scielo.br.
Table 1: Synthesis of N-Substituted Derivatives
| Derivative | Starting Material | Reagents | Yield | Reference |
|---|---|---|---|---|
| N,3-dimethyl-N-(trifluoromethyl)aniline | N,3-dimethylaniline | Not specified | 75% | rsc.org |
| N-Allyl-3-(trifluoromethyl)aniline | 3-(trifluoromethyl)aniline | Allyl bromide, Potassium carbonate | Not specified | |
| N-substituted 6-trifluoromethyl-1,3-oxazinanes | 4-ylamino-1,1,1-trifluoro-butan-2-ols | Formaldehyde | Good yields | scielo.br |
Regioselective Functionalization of the Aromatic Ring
The functionalization of the aromatic ring of this compound is governed by the directing effects of the N-methylamino and trifluoromethyl substituents. The N-methylamino group is an activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director.
Halogenation: The direct halogenation of anilines can be achieved with high regioselectivity. For instance, the bromination of the closely related N,N-dimethyl-3-(trifluoromethyl)aniline using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in dichloromethane at low temperatures results in the formation of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline orgsyn.org. This suggests that bromination of this compound would likely yield the 4-bromo derivative due to the strong directing effect of the amino group to the para position. Similarly, the direct chlorination and bromination of 3-trifluoromethylaniline using copper(II) halides in ionic liquids show high yields and regioselectivity for para-substitution beilstein-journals.org.
Nitration: The nitration of N-alkyl anilines can lead to a mixture of products, and the regioselectivity can be inconsistent depending on the specific N-alkyl substituent researchgate.net. For N-methylaniline, nitration with nitric acid and sulfuric acid has been reported to yield m-nitro N-methylaniline researchgate.net. However, for N-substituted anilines with a deactivating group, the directing effects must be carefully considered. In the case of this compound, the N-methylamino group directs ortho- and para-, while the trifluoromethyl group directs meta- (to positions 5). The positions ortho to the amino group (2 and 6) and para to it (4) are activated. The position meta to the trifluoromethyl group is position 5. Therefore, nitration is expected to occur at the positions activated by the amino group, primarily at the 4-position due to reduced steric hindrance compared to the 2- and 6-positions. The nitration of m-trifluoromethyl acetanilide, a related compound, under heating conditions with concentrated nitric acid yields 4-nitro-3-trifluoromethylacetanilide, which upon deprotection gives 4-nitro-3-trifluoromethylaniline google.com. This further supports the expectation of para-nitration.
Friedel-Crafts Acylation: Friedel-Crafts acylation of anilines typically requires protection of the amino group as an anilide to prevent its reaction with the Lewis acid catalyst google.com. The acylation of the resulting anilide then proceeds via electrophilic aromatic substitution. For an N-methyl-3-(trifluoromethyl)anilide, the acylamino group would direct acylation to the ortho- and para-positions. Given the steric bulk of the acylating agent and the acylamino group, acylation would be favored at the less hindered para-position (position 4). The reaction involves the formation of an acylium ion from an acyl chloride or anhydride with a Lewis acid, which then acts as the electrophile sigmaaldrich.comorganic-chemistry.org.
Table 2: Predicted Regioselective Functionalization of this compound
| Reaction | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Bromination | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | 4-Bromo-N-methyl-3-(trifluoromethyl)aniline | Strong para-directing effect of the N-methylamino group. |
| Nitration | HNO₃/H₂SO₄ | N-methyl-4-nitro-3-(trifluoromethyl)aniline | Para-directing effect of the N-methylamino group and steric hindrance at ortho positions. |
| Friedel-Crafts Acylation (of the corresponding anilide) | Acyl chloride/Lewis Acid | 4-Acyl-N-methyl-3-(trifluoromethyl)anilide | Para-directing effect of the acylamino group and steric considerations. |
Scalability Considerations in Laboratory and Bench-Scale Synthesis
The transition from laboratory to bench-scale and industrial production of this compound and its precursors requires careful consideration of factors such as cost of starting materials, reaction conditions, and process safety.
A feasible bench-scale synthesis for the related 2-methyl-3-trifluoromethyl-aniline has been developed starting from the inexpensive 3-trifluoromethylaniline dcu.ie. The process involves a three-step sequence: conversion to pivalylamino-3-trifluoromethylbenzene, followed by methylation to pivalylamino-2-methyl-3-trifluoromethylbenzene, and subsequent deprotection to the final product dcu.ie. This multi-step approach highlights the potential for developing scalable syntheses for substituted trifluoromethylanilines.
For industrial-scale production, a method for synthesizing 2-methyl-3-trifluoromethyl aniline from 2-chloro-3-trifluoromethyl aniline has been disclosed, which is noted for its use of economic raw materials, simple and convenient preparation, and high yield (up to 70%) and purity (>99%) google.com. This process is deemed suitable for large-scale industrial production and emphasizes the importance of cost-effective and environmentally benign synthetic routes google.com.
The synthesis of ortho-trifluoromethoxylated aniline derivatives has been demonstrated on a gram-scale, utilizing user-friendly reagents and amenable to scale-up nih.govjove.com. This procedure involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced migration nih.govjove.com.
The large-scale synthesis of trifluoromethylanilines often begins with the nitration of the corresponding benzotrichloride, followed by fluorination and reduction. The nitration of benzotrichlorides can be carried out using mixtures of nitric and sulfuric acid google.com. The subsequent conversion of the trichloromethyl group to a trifluoromethyl group is achieved by reaction with anhydrous hydrofluoric acid, and the final step is the reduction of the nitro group to the aniline google.com. These are established industrial processes that can be adapted for the production of precursors to this compound.
Table 3: Scalability of Related Trifluoromethylaniline Syntheses
| Compound | Scale | Key Features | Reference |
|---|---|---|---|
| 2-methyl-3-trifluoromethyl-aniline | Bench-scale | Developed from inexpensive starting materials. | dcu.ie |
| 2-methyl-3-trifluoromethyl aniline | Industrial | High yield and purity, uses economic raw materials. | google.com |
| Ortho-trifluoromethoxylated aniline derivatives | Gram-scale | User-friendly reagents, amenable to scale-up. | nih.govjove.com |
| Trifluoromethylanilines | Industrial | Multi-step process from benzotrichlorides. | google.com |
Chemical Reactivity and Transformation Studies
Reaction Modalities of N-Methyl-3-(trifluoromethyl)aniline
The electrochemical oxidation of aniline (B41778) derivatives provides a valuable pathway for their functionalization. In the case of this compound, anodic oxidation can lead to the formation of a radical cation as the initial step. This reactive intermediate can then undergo further reactions, such as deprotonation, to form a radical species. The specific pathway and resulting products are influenced by the reaction conditions, including the electrode material, solvent, and supporting electrolyte. For instance, the electrochemical oxidation of similar N,N-dialkylanilines has been shown to result in N-dealkylation or the formation of new C-C or C-N bonds, depending on the reaction environment. The presence of the electron-withdrawing trifluoromethyl group at the meta position will influence the oxidation potential and the stability of the resulting radical cation.
Reduction of the nitro group in trifluoromethylnitrobenzene derivatives is a common method for the synthesis of trifluoromethylanilines. google.com This reduction can be achieved through various methods, including catalytic hydrogenation using reagents like Raney nickel or chemical reduction with agents such as iron, tin(II) chloride, or hydrazine hydrate. google.com While this compound itself does not have a nitro group to be reduced, this pathway is crucial for the synthesis of its parent aniline, which can then be methylated.
The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature. youtube.com Conversely, the N-methylamino group is an activating, ortho-, para-directing group. The interplay of these two substituents on the aniline ring governs the regioselectivity of substitution reactions.
An example of an electrophilic substitution reaction is the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline. Treatment with a mild brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one can achieve monobromination. orgsyn.org The major product of this reaction is 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, indicating that the directing effect of the activating N,N-dimethylamino group overrides that of the deactivating trifluoromethyl group, with substitution occurring at the para position relative to the amino group. orgsyn.org
The electron-rich nature of the aminoaromatic compound and the electrophilic character of fluoroalkyl radicals make them suitable partners in substitution reactions. Visible light photocatalyzed fluoroalkylation reactions of aniline derivatives have been demonstrated using various photocatalysts and sources of fluoroalkyl radicals. These reactions proceed via the substitution of a hydrogen atom on the aromatic ring with a fluoroalkyl group.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov this compound and its derivatives can participate in these reactions both as coupling partners and as ligands for the metal catalyst.
In the context of catalyst development, [(NHC)PdCl2(aniline)] complexes, where NHC is an N-heterocyclic carbene, have been shown to be highly active precatalysts for various cross-coupling reactions. nih.gov Notably, a palladium-NHC catalyst bearing 3-trifluoromethylaniline as a ligand demonstrated high efficiency in the Suzuki–Miyaura cross-coupling of amides and esters, as well as in the Buchwald-Hartwig amination. nih.gov The electronic properties of the aniline ligand can be fine-tuned to optimize the catalytic activity for specific transformations. nih.gov
Derivatives of this compound, such as the corresponding aryl halides, can serve as substrates in cross-coupling reactions. For example, palladium-catalyzed vinyltrifluoromethylation of aryl halides can be achieved through a decarboxylative cross-coupling with 2-(trifluoromethyl)acrylic acid. organic-chemistry.org This provides a route to vinyltrifluoromethyl derivatives. Furthermore, copper-catalyzed trifluoromethylation of aromatic iodides with TMSCF3 is a known transformation. organic-chemistry.org
Table 1: Examples of Cross-Coupling Reactions Involving Aniline Scaffolds
| Reaction Type | Catalyst System | Substrates | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | (IPr)PdCl2(3-trifluoromethylaniline) | Amides, Esters, Aryl Chlorides | Biaryls, Arylated Esters |
| Buchwald-Hartwig Amination | (IPr)PdCl2(3-trifluoromethylaniline) | Aryl Halides, Amines | Aryl Amines |
Mechanistic Investigations of this compound Reactivity
The introduction of fluorine or fluoroalkyl groups into aromatic rings can proceed through radical mechanisms. unacademy.com In the context of aniline derivatives, visible light photocatalysis has emerged as a mild and efficient method for generating fluoroalkyl radicals from various precursors.
One proposed mechanism involves a single electron transfer (SET) from an excited photocatalyst to a trifluoromethyl source, such as Togni's reagent. This generates a trifluoromethyl radical (•CF3). The electron-rich aniline derivative then reacts with the electrophilic •CF3 radical to form a cyclohexadienyl-substituted radical intermediate. Subsequent oxidation of this intermediate, either by the oxidized photocatalyst or another oxidant, leads to the formation of a carbocation, which then loses a proton to afford the trifluoromethylated aniline product and regenerate the photocatalyst.
Alternatively, an electron donor-acceptor (EDA) complex can form between the aniline and a fluorinated reagent. acs.org Photoirradiation of this complex can induce an SET event, generating a fluorinated radical and a cationic radical of the aniline. acs.org The fluorinated radical then reacts with a neutral aniline molecule to yield a radical intermediate, which is subsequently oxidized and deprotonated to give the final product. acs.org
The trifluoromethoxylation of aniline derivatives can proceed through a mechanism involving the heterolytic cleavage of an N-OCF3 bond. nih.gov In a one-pot, two-step intramolecular C-H trifluoromethoxylation, an N-(trifluoromethoxy)-N-aniline derivative is formed in the first step. nih.gov
Subsequent heating of this intermediate induces the heterolytic cleavage of the N–OCF3 bond, forming a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.govnih.gov This step is facilitated by the formation of a highly electron-deficient phenyl ring in the nitrenium ion. nih.gov Computational studies have shown that the activation free energy for this cleavage is feasible under the experimental conditions. nih.gov The strong interaction between the trifluoromethoxide anion and the electron-deficient aromatic ring is evidenced by a short distance between the oxygen of the trifluoromethoxide and a carbon atom of the ring in the calculated ion pair intermediate. nih.gov Rapid recombination of this ion pair, with the trifluoromethoxide attacking the ortho-position of the nitrenium ion, followed by tautomerization to restore aromaticity, yields the final ortho-trifluoromethoxylated aniline derivative. nih.govnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N,N-dimethyl-3-(trifluoromethyl)aniline |
| 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one |
| 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline |
| 2-(Trifluoromethyl)acrylic Acid |
| N-(trifluoromethoxy)-N-aniline |
| Trifluoromethoxide |
Borrowing Hydrogen Mechanistic Insights in N-Methylation
The N-methylation of anilines using alcohols, such as methanol, can be achieved through a process known as the borrowing hydrogen (BH) or hydrogen autotransfer methodology. researchgate.net This strategy is recognized for its efficiency and environmental benefits, as it avoids the use of toxic alkylating agents. researchgate.net The core of the BH mechanism involves a catalyst, often a transition metal complex, that facilitates a series of sequential reactions. rsc.org
The catalytic cycle typically begins with the catalyst "borrowing" hydrogen from the alcohol (e.g., methanol), oxidizing it to an aldehyde intermediate (formaldehyde). This intermediate then undergoes a condensation reaction with the amine, in this case, 3-(trifluoromethyl)aniline (B124266), to form an imine in situ. The final step involves the transfer of the stored hydrogen from the catalyst back to the imine, reducing it to the desired N-alkylated amine, this compound. rsc.org The operation of a borrowing hydrogen mechanism is supported by the experimental detection of aldehyde and imine intermediates during the reaction process. rsc.org
The electronic properties of the aniline substrate play a crucial role in the reaction. For anilines bearing strong electron-withdrawing substituents, such as the trifluoromethyl group in 3-(trifluoromethyl)aniline, the reaction kinetics can be significantly influenced. The decreased nucleophilicity of the amine can slow the condensation step. Research on related borrowing hydrogen processes has shown that substrates with electron-withdrawing -CF3 groups may require higher catalyst loadings to achieve satisfactory yields of the final amino alcohol product. acs.org
Table 1: Key Stages of the Borrowing Hydrogen Mechanism for N-Methylation
| Stage | Description | Reactants | Intermediates | Products |
| 1. Oxidation | The catalyst abstracts hydrogen from the alcohol. | Methanol, Catalyst | Formaldehyde, Hydrogenated Catalyst | - |
| 2. Condensation | The aldehyde reacts with the amine to form an imine. | 3-(Trifluoromethyl)aniline, Formaldehyde | Imine, Water | - |
| 3. Reduction | The hydrogenated catalyst reduces the imine. | Imine, Hydrogenated Catalyst | - | This compound, Catalyst |
Influence of the Trifluoromethyl Group on Reaction Kinetics and Chemoselectivity
The trifluoromethyl (-CF3) group is a unique substituent that profoundly influences the chemical reactivity of this compound due to its distinct physicochemical properties. mdpi.com Its impact on reaction kinetics and chemoselectivity stems primarily from its powerful electron-withdrawing nature and steric bulk. mdpi.comresearchgate.net
Influence on Reaction Kinetics: The high electronegativity of the three fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent. mdpi.com This effect decreases the electron density on the aromatic ring and, critically, on the nitrogen atom of the amine. The reduced electron density lowers the nucleophilicity of the nitrogen, which can decelerate reactions where the amine group acts as a nucleophile. For instance, in N-alkylation reactions, the rate of attack on an electrophile is expected to be slower compared to aniline or anilines with electron-donating groups.
Influence on Chemoselectivity: The trifluoromethyl group can also direct the selectivity of chemical transformations.
Electronic Effects: The strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position relative to itself.
Steric and Hydrophobic Effects: The -CF3 group is larger than a methyl group, which can introduce steric hindrance that influences the approach of reagents to the nitrogen atom or the adjacent positions on the ring. mdpi.com This steric effect can enhance selectivity by favoring reactions at less hindered sites. Furthermore, the lipophilicity conferred by the -CF3 group can affect solubility and interactions in different solvent systems, thereby influencing reaction pathways. mdpi.com These properties are crucial in designing selective transformations, as they can enhance binding affinity and selectivity through improved hydrophobic or electrostatic interactions with catalysts or other reactants. mdpi.com
Table 2: Physicochemical Properties of the Trifluoromethyl Group and Their Influence on Reactivity
| Property | Description | Impact on Kinetics & Chemoselectivity |
| High Electronegativity | The fluorine atoms strongly pull electron density away from the rest of the molecule. mdpi.com | Reduces the nucleophilicity of the amine nitrogen, slowing reaction rates. Deactivates the aromatic ring towards electrophilic attack. |
| Electron-Withdrawing Effect | Acts as a strong deactivating group on the aromatic ring. researchgate.net | Can improve electrostatic interactions with biological targets or catalysts, potentially enhancing selectivity. mdpi.com |
| Increased Lipophilicity | Enhances the molecule's solubility in nonpolar environments and facilitates membrane permeability. mdpi.com | Can influence drug-receptor interactions and affect the choice of solvent and reaction conditions. |
| Steric Bulk | Larger than a hydrogen or methyl group. mdpi.com | Can create steric hindrance, directing reactions to specific sites and improving selectivity. |
| Metabolic Stability | The carbon-fluorine bond is very strong, making the -CF3 group resistant to metabolic degradation. researchgate.net | Less a factor in in-vitro chemical reactions but crucial for pharmaceutical applications. |
Byproduct Formation and Selective Transformation Strategies
In the synthesis and subsequent reactions of this compound, the formation of undesired byproducts can occur, necessitating the development of selective transformation strategies. A primary challenge in the N-methylation of 3-(trifluoromethyl)aniline is controlling the degree of alkylation.
Common Byproducts:
Over-alkylation: The most common byproduct in N-methylation is the tertiary amine, N,N-dimethyl-3-(trifluoromethyl)aniline. This occurs when the initially formed secondary amine, this compound, undergoes a second methylation reaction.
Side-products from Intermediates: In syntheses employing methods like the borrowing hydrogen mechanism, reactive intermediates such as aldehydes can potentially participate in side reactions if not efficiently consumed in the main reaction pathway. rsc.org
Selective Transformation Strategies: To minimize byproduct formation and enhance the yield of the desired this compound, several strategies can be employed. The choice of catalyst, reagents, and reaction conditions is critical for achieving high selectivity.
Control of Stoichiometry: Carefully controlling the molar ratio of the aniline to the methylating agent can favor mono-methylation. Using the aniline in excess can reduce the probability of the product undergoing a second alkylation.
Catalyst Selection: In catalytic processes like borrowing hydrogen, the choice of metal catalyst and associated ligands is paramount. Different catalyst systems exhibit varying selectivities for mono- versus di-alkylation. researchgate.net Modulating the catalyst can tune the reaction to halt at the secondary amine stage.
Reaction Conditions: Adjusting parameters such as temperature, pressure, and reaction time can significantly impact selectivity. For substrates with deactivating groups like -CF3, harsher conditions (e.g., higher temperature or increased catalyst loading) might be needed to drive the reaction to completion, but this must be balanced against the risk of promoting byproduct formation. acs.org
Protecting Groups: In multi-step syntheses, a protecting group can be temporarily installed on the amine to prevent reaction, allowing other parts of the molecule to be modified. Subsequent deprotection and controlled methylation can then yield the desired product cleanly.
Table 3: Byproduct Control in N-Methylation of 3-(Trifluoromethyl)aniline
| Potential Byproduct | Formation Pathway | Selective Strategy |
| N,N-dimethyl-3-(trifluoromethyl)aniline | Over-methylation of the desired secondary amine product. | Modulate catalyst to favor mono-alkylation; control stoichiometry (excess aniline); optimize reaction time and temperature. |
| Unreacted Starting Material | Incomplete reaction due to deactivating -CF3 group. | Increase catalyst loading; increase temperature; extend reaction time. acs.org |
| Aldehyde-derived impurities | Side reactions of the aldehyde intermediate in Borrowing Hydrogen processes. rsc.org | Utilize a highly efficient catalyst system to ensure rapid conversion of the imine intermediate. |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the magnetic properties of atomic nuclei. For N-methyl-3-(trifluoromethyl)aniline, ¹H, ¹⁹F, and ¹³C NMR are particularly informative.
Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of the different proton environments within a molecule. In this compound, the aromatic protons on the benzene (B151609) ring and the protons of the methyl group exhibit distinct chemical shifts and coupling patterns.
Research has reported the ¹H NMR spectrum of N-methyl-N-(trifluoromethyl)aniline, a synonym for the target compound, recorded in Acetone-d6. rsc.org The spectral data reveals a doublet of doublets at δ 7.45 ppm, a multiplet between δ 7.36 and 7.32 ppm, a doublet at δ 7.27 ppm, and a triplet at δ 3.27 ppm. rsc.org These signals correspond to the different protons in the molecule, with their specific shifts and multiplicities providing insight into their neighboring atoms.
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.45 | dd | 8.6, 7.3 | Aromatic C-H |
| 7.36 - 7.32 | m | - | Aromatic C-H |
| 7.27 | d | 7.2 | Aromatic C-H |
| 3.27 | t | 1.7 | N-CH₃ |
Note: The spectrum was recorded in Acetone-d6 at 500 MHz. rsc.org
Due to the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. This method is highly sensitive to the electronic environment of the fluorine atoms.
The ¹⁹F NMR spectrum of N-methyl-N-(trifluoromethyl)aniline in Acetone-d6 shows a single signal at δ -59.64 ppm. rsc.org The presence of a single resonance indicates that all three fluorine atoms in the trifluoromethyl group are chemically equivalent. The chemical shift value is characteristic of a CF₃ group attached to an aromatic ring.
Interactive Data Table: ¹⁹F NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -59.64 | s | -CF₃ |
Note: The spectrum was recorded in Acetone-d6 at 470 MHz. rsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the functional groups present in this compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique is particularly useful for identifying characteristic functional groups. While a specific experimental FTIR spectrum for this compound is not available in the reviewed sources, the spectra of related compounds such as 3-(trifluoromethyl)aniline (B124266) and N-methylaniline can be used to predict the expected absorption bands. nih.gov
Key expected vibrational modes for this compound would include:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ for the secondary amine.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-N stretching: This vibration is expected in the 1250-1360 cm⁻¹ range.
C-F stretching: Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1100-1400 cm⁻¹ region.
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information that is often complementary to FTIR data. Specific experimental Raman data for this compound is not readily found in the searched literature. However, studies on 3-(trifluoromethyl)aniline have been conducted and provide a basis for understanding the expected Raman shifts. nih.govresearchgate.net The symmetric vibrations of the molecule, particularly the aromatic ring and the trifluoromethyl group, are expected to give rise to strong signals in the Raman spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method confirms the molecular weight and provides insights into its structural composition through the analysis of its fragmentation pattern.
The molecular formula for this compound is C₈H₈F₃N. nih.gov Based on this, the computed molecular weight is approximately 175.15 g/mol . nih.govsigmaaldrich.com Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight.
While a detailed, publicly available fragmentation pattern analysis from experimental data is limited, the primary fragmentation pathways can be predicted based on the molecule's structure. The bond between the methyl group and the nitrogen atom is a likely site for initial cleavage. Another significant fragmentation would involve the loss of the trifluoromethyl group (-CF₃). The stability of the resulting fragments, particularly those involving the aromatic ring, will dictate the major peaks observed in the mass spectrum. A GC-MS spectrum of this compound is available on PubChem, providing a basis for such analysis. nih.gov
A plausible fragmentation pattern would include the following key fragments:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment |
| 175 | Molecular ion | [C₈H₈F₃N]⁺ |
| 160 | Loss of a methyl group (-CH₃) | [C₇H₅F₃N]⁺ |
| 106 | Loss of a trifluoromethyl radical (·CF₃) | [C₇H₈N]⁺ |
It is important to note that the relative abundances of these fragments would depend on the specific conditions of the mass spectrometry experiment.
X-ray Crystallography for Solid-State Structure Determination
Despite extensive searches of scientific literature and crystallographic databases, no publicly available X-ray crystal structure data for this compound could be located. While data exists for the related compound 3-(trifluoromethyl)aniline, specific crystallographic parameters for the N-methylated derivative have not been reported in the searched literature. uq.edu.au The determination of the crystal structure of this compound would require experimental work involving the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.
Should such data become available, a standard crystallographic data table would be presented as follows:
| Crystallographic Parameter | Value |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions (a, b, c) | Data not available |
| Unit cell angles (α, β, γ) | Data not available |
| Volume (V) | Data not available |
| Molecules per unit cell (Z) | Data not available |
| Calculated density (ρ) | Data not available |
The lack of this experimental data highlights an area for future research in the full structural characterization of this compound.
Computational Chemistry and Quantum Mechanical Analyses
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. For N-methyl-3-(trifluoromethyl)aniline, DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, provide a detailed picture of its geometry and electronic landscape. researchgate.net
Optimization of Molecular Geometries
Table 1: Selected Optimized Geometric Parameters for Aniline (B41778) and N-methylaniline
| Parameter | Aniline | N-methylaniline |
|---|---|---|
| C-N Bond Length (Å) | 1.403 | 1.412 |
| N-H Bond Length (Å) | 1.012 | 1.015 |
| C-N-H Bond Angle (°) | 113.1 | 111.7 |
| H-N-H Bond Angle (°) | 110.4 | - |
Source: Theoretical calculations at the ωB97XD/6-311++G(d,p) level of theory. researchgate.net
Prediction of Spectroscopic Parameters and Spectral Assignments
DFT calculations are also instrumental in predicting vibrational spectra (infrared and Raman), which can be compared with experimental data for validation. For a Schiff base synthesized from 3-(trifluoromethyl)aniline (B124266), theoretical spectral values have been interpreted and shown to be in good agreement with experimental FT-IR spectra. niscpr.res.in This correlation allows for precise assignments of vibrational modes to specific molecular motions. For this compound, characteristic vibrational frequencies would include C-H stretching in the aromatic ring, N-H and C-N stretching of the methylamino group, and the strong vibrations associated with the C-F bonds of the trifluoromethyl group. nih.gov
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgucsb.edu
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The HOMO represents the orbital from which electrons are most readily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts electrons, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. In molecules related to this compound, the HOMO is typically localized on the aniline moiety, specifically the nitrogen atom and the aromatic ring, while the LUMO is often distributed over the trifluoromethyl-substituted phenyl ring. The calculated HOMO and LUMO energy gap can confirm that charge transfer occurs within the molecule. niscpr.res.in
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). libretexts.org
Mulliken Charge Analysis
Mulliken charge analysis is a method for estimating the partial atomic charges within a molecule, offering a quantitative measure of the electron distribution. uni-muenchen.dewikipedia.org This analysis is performed through computational chemistry methods and helps in understanding the electrostatic properties of the molecule. niscpr.res.inopenmx-square.org For this compound, the nitrogen atom of the amino group is expected to carry a negative charge, making it a potential site for electrophilic interaction. The hydrogen atoms, particularly the one attached to the nitrogen, and the carbon atoms of the methyl group are likely to have positive charges. The fluorine atoms of the trifluoromethyl group will exhibit significant negative charges due to their high electronegativity. niscpr.res.in
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(trifluoromethyl)aniline |
| Aniline |
| N-methylaniline |
| (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol |
| 2-hydroxy-3-ethoxybenzaldehyde |
| 3-ethoxysalicylaldehyde |
| 2-methyl-3-(trifluoromethyl)aniline |
| 3-Bromo-5-(trifluoromethyl)aniline |
Computational Validation of Experimental Observations
Computational chemistry serves as a powerful tool for the validation and interpretation of experimental data. By modeling molecular structures and properties in silico, researchers can corroborate experimental findings from techniques such as X-ray crystallography, Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. For derivatives of 3-(trifluoromethyl)aniline, Density Functional Theory (DFT) is a commonly employed method. DFT calculations can predict molecular geometries, vibrational frequencies, and chemical shifts, which can then be compared with experimental results to provide a deeper understanding of the molecule's structure and behavior.
For instance, in studies of Schiff bases derived from 3-(trifluoromethyl)aniline, DFT calculations have been successfully used to validate crystal structures determined by X-ray diffraction (XRD). nih.gov A common approach involves optimizing the molecular geometry using a functional like B3LYP or M06 with a suitable basis set (e.g., 6-31G(d,p)) and comparing the calculated bond lengths and angles to the experimental XRD data. nih.gov An excellent agreement between the theoretical and experimental parameters is often observed, confirming that the computational model accurately represents the molecular structure in the ground state. nih.gov
The following tables showcase typical comparisons between experimental (XRD) and theoretical (DFT) geometric parameters for a Schiff base, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), which incorporates the 3-(trifluoromethyl)aniline moiety.
Table 1: Comparison of Selected Experimental (XRD) and Calculated (DFT) Bond Lengths (Å) for a 3-(Trifluoromethyl)aniline Derivative
| Bond | Experimental (XRD) (Å) | Calculated (DFT) (Å) |
|---|---|---|
| N6–C15 | 1.285 | 1.288 |
| N6–C16 | 1.410 | 1.401 |
Data derived from a study on a Schiff base containing the 3-(trifluoromethyl)aniline structure. nih.gov
Table 2: Comparison of Selected Experimental (XRD) and Calculated (DFT) Bond Angles (°) for a 3-(Trifluoromethyl)aniline Derivative
| Angle | Experimental (XRD) (°) | Calculated (DFT) (°) |
|---|---|---|
| C9–N1–C10 | 122.3 | 120.0 |
| N1–C9–C1 | 122.3 | 123.3 |
| N1–C10–C11 | 122.5 | 122.7 |
| N1–C10–C15 | 116.5 | 118.2 |
Data derived from a study on a Schiff base containing the 3-(trifluoromethyl)aniline structure. nih.gov
These comparisons highlight the precision of DFT in reproducing experimental geometries. Similarly, computational methods are used to validate spectroscopic data. Calculated vibrational frequencies (FTIR and Raman) and NMR chemical shifts (¹H and ¹³C) are often scaled to correct for systematic errors inherent in the theoretical models, leading to excellent agreement with experimental spectra. This process aids in the definitive assignment of spectral bands and peaks to specific molecular vibrations and atomic environments.
Although a dedicated analysis for This compound is absent from the provided results, the consistent success in related compounds underscores the utility of computational validation in confirming experimental observations and providing a comprehensive understanding of molecular properties.
This compound: A Keystone Compound in Specialized Chemical Applications
This compound is an aromatic organic compound that has garnered significant interest in various fields of advanced chemistry. Its unique molecular structure, featuring a methyl group on the amine and a trifluoromethyl group on the aniline ring, imparts specific properties that make it a valuable intermediate and building block in the synthesis of complex molecules. This article explores the specific applications of this compound in the realms of agrochemicals and advanced materials science, focusing on its role in synthesis, property modification, and emerging technological uses.
Applications in Agrochemical and Advanced Materials Science
The distinct electronic and steric properties of N-methyl-3-(trifluoromethyl)aniline make it a sought-after precursor in the development of specialized materials and active ingredients.
While specific, large-scale agrochemical products directly using this compound are not extensively documented in public literature, the broader class of trifluoromethyl anilines is crucial in this sector. chemimpex.com The trifluoromethyl group is a key feature in many modern agrochemicals, and aniline (B41778) derivatives serve as essential scaffolds for building active ingredients. chemimpex.com Compounds within this family are utilized in the formulation of herbicides and pesticides. chemimpex.com
The incorporation of the trifluoromethyl (-CF3) group into active agrochemical molecules is a widely used strategy to enhance their performance. This group can significantly increase the metabolic stability and lipophilicity of a compound, which in turn can improve its biological activity and persistence. The use of aniline derivatives containing this group helps in creating crop protection agents with improved efficacy against pests and diseases, contributing to enhanced agricultural productivity. The trifluoromethyl group can modify the electronic properties of the molecule, which is a critical factor in its interaction with biological targets. chemimpex.com
This compound serves as a valuable component in the field of material science, particularly in the creation of high-performance polymers and coatings. Its integration can impart desirable characteristics such as enhanced thermal stability and chemical resistance, which are critical for materials used in demanding industrial environments. chemimpex.com One report specifically identifies the compound's use as a rubber auxiliary agent, where it helps to improve the processability of rubber compounds, shorten curing times, and enhance the physical properties of the final rubber products. researchandmarkets.com
The strongly electron-withdrawing nature of the trifluoromethyl group plays a crucial role in modifying the electronic properties of materials. In the context of advanced materials, such as those used in organic electronics, this property is highly advantageous. For instance, in related molecules used for Organic Light-Emitting Diodes (OLEDs), the trifluoromethyl group has been shown to increase the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.com This modification can lead to a "blue shift" in the material's photoluminescent emission, enabling the creation of emitters in the blue part of the spectrum. ossila.com This principle highlights the potential of this compound as a building block for tuning the optoelectronic properties of new materials.
The incorporation of fluorinated moieties like the trifluoromethyl group is a well-established method for increasing the thermal stability and chemical resistance of polymers. chemimpex.com Research on high-performance polymers, such as polyimides, has demonstrated that the presence of -CF3 groups can significantly enhance these properties. researchgate.net These groups can increase the glass-transition temperatures and thermal decomposition temperatures of the polymer chains. researchgate.net The use of aniline derivatives like this compound in polymer formulations is a strategic approach to developing durable materials for various industrial applications.
Research is actively exploring the use of building blocks similar to this compound in the synthesis of advanced electronic materials. The ability of the trifluoromethyl group to tune electronic energy levels makes it a valuable component for materials used in applications like OLEDs. ossila.com Derivatives of trifluoromethylaniline are used to create organometallic complexes, such as those with iridium, that function as phosphorescent emitters in the active layers of OLED devices. ossila.com
Copolymers incorporating the trifluoromethylaniline structure have shown promise in sensing applications. A study on a copolymer of aniline and 3-trifluoromethyl aniline (a closely related, non-methylated precursor) doped with silver nanoparticles demonstrated its potential as a humidity sensor. researchgate.netqu.edu.qa The introduction of the trifluoromethyl group was found to influence the electrical properties of the resulting polymer nanocomposite. researchgate.net The study fabricated a sensor that worked by measuring changes in electrical resistance as the polymer matrix absorbed water molecules. researchgate.netqu.edu.qa
The research yielded specific findings on the material's properties and sensing capabilities:
| Property | Finding | Source |
| Morphology | Scanning Electron Microscopy (SEM) analysis revealed a highly agglomerated spherical morphology. | researchgate.netqu.edu.qa |
| Particle Size | The particle size of the nanocomposite ranged from 100 to 200 nm. | researchgate.netqu.edu.qa |
| Electrical Conductivity | The electrical conductivity was altered due to the steric effect of the trifluoromethyl group. | researchgate.netqu.edu.qa |
| Humidity Sensing | The sensor's resistance was observed to decrease from 400 MΩ to 230 MΩ as the relative humidity increased from 17% to 47%. | researchgate.netqu.edu.qa |
These findings underscore the potential of copolymers derived from this compound in the development of novel chemical sensors.
Environmental and Toxicological Research Aspects
Degradation and Transformation Products in Environmental Contexts
Detailed studies on the environmental degradation and transformation of N-methyl-3-(trifluoromethyl)aniline are scarce. However, insights can be drawn from the behavior of related aniline (B41778) derivatives and compounds with similar functional groups.
The degradation of aromatic amines in the environment can occur through both biotic and abiotic processes. Aniline, the parent compound, is known to be readily biodegradable and undergoes rapid photolysis. waterquality.gov.au However, the persistence of this compound may be influenced by its specific chemical structure, including the N-methyl and trifluoromethyl groups. fishersci.com
Potential Degradation Pathways:
Biodegradation: Microbial communities in soil and water are known to degrade aromatic amines. The process often involves oxidation and ring cleavage. For some aromatic amines, biodegradation follows first-order kinetics. nih.gov The presence of a trifluoromethyl group, a strongly xenobiotic substituent, can sometimes hinder microbial degradation. nih.gov However, some microorganisms have been shown to be capable of degrading compounds with this group. nih.gov The initial steps in the biodegradation of N-methylated anilines may involve N-demethylation.
Photolysis: Photochemical degradation is a significant process for many aromatic amines in the environment. waterquality.gov.au Studies on N-methyl-N-nitrosoanilines have shown that photolysis can lead to N-N bond fission. scispace.com The specific photolytic behavior of this compound would depend on its absorption spectrum and the presence of photosensitizers in the environment.
Hydrolysis: The trifluoromethyl group can undergo hydrolysis under certain conditions, although it is generally considered stable. acs.org The N-methyl-aniline linkage is also generally stable to hydrolysis.
Given the lack of specific data, the following table presents potential, inferred transformation products based on the degradation of similar compounds.
| Parent Compound | Potential Transformation Product | Transformation Process |
| This compound | 3-(Trifluoromethyl)aniline (B124266) | N-demethylation |
| This compound | Various hydroxylated and ring-opened products | Oxidation, Ring Cleavage |
Research Methodologies for Assessing Ecotoxicological Profiles
The assessment of the ecotoxicological profile of a chemical involves a battery of tests on various organisms representing different trophic levels. These tests are designed to determine the concentrations at which the substance causes adverse effects.
Standardized ecotoxicity tests are conducted on organisms such as:
Bacteria: Luminescent bacteria (e.g., Aliivibrio fischeri) are often used for rapid toxicity screening. nih.gov
Algae and Aquatic Plants: Tests on species like Spirodela polyrhiza assess the impact on primary producers. nih.gov
Invertebrates: The water flea (Daphnia magna) is a common model organism for acute and chronic toxicity testing in freshwater. nih.gov
Fish: Acute toxicity is often determined through 96-hour LC50 (lethal concentration for 50% of the test population) tests on fish species.
The ecotoxicological effects of aniline and its derivatives can include disruptions in behavior, growth, and reproduction. mdpi.com For aniline, freshwater fish have shown 48-96 hour LC50 values ranging from 2,200 to 187,000 µg/L. waterquality.gov.au
The following table summarizes common ecotoxicological endpoints and the methodologies used for their assessment.
| Ecotoxicological Endpoint | Test Organism(s) | Methodology | Significance |
| Acute Toxicity | Fish, Daphnia magna | Determination of LC50 or EC50 (effective concentration) over a short period (e.g., 48 or 96 hours). | Indicates the potential for immediate harm to aquatic life upon exposure. |
| Chronic Toxicity | Fish, Daphnia magna, Algae | Longer-term studies to assess effects on reproduction, growth, and survival (e.g., NOEC - No Observed Effect Concentration). | Provides information on the potential for adverse effects from prolonged, low-level exposure. |
| Inhibition of Growth | Algae, Aquatic Plants | Measurement of the reduction in growth rate or biomass over a specified period. | Assesses the impact on primary producers, which form the base of the aquatic food web. |
| Inhibition of Bioluminescence | Aliivibrio fischeri | Measurement of the decrease in light output from luminescent bacteria. | A rapid screening tool for general toxicity. |
Future Research Directions and Translational Perspectives for N Methyl 3 Trifluoromethyl Aniline
The chemical scaffold of N-methyl-3-(trifluoromethyl)aniline, characterized by the presence of an electron-withdrawing trifluoromethyl group and a secondary amine on an aromatic ring, presents a fertile ground for future scientific exploration. Its unique electronic properties make it a valuable building block in various fields, prompting ongoing research into its synthesis, reactivity, and application. The following sections outline key future research directions and translational opportunities for this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-(trifluoromethyl)aniline and its derivatives?
- Molecular formula : C₇H₆F₃N; Molecular weight : 161.127 g/mol (for 3-(trifluoromethyl)aniline) .
- Physical properties : Density ≈1.393 g/mL (similar to 4-fluoro-3-(trifluoromethyl)aniline), boiling point 207–208°C, refractive index (n20/D) ≈1.466 .
- Safety : Classified as Acute Toxicity 4 (dermal and inhalation) .
Q. How can 3-(trifluoromethyl)aniline derivatives be synthesized via cross-coupling reactions?
- Methodology : Use Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) in DMF under nitrogen at 80°C. For example, coupling 2-bromopyrazine with zinc dicyanide yields pyrazine-carbonitrile derivatives .
- Purification : Reverse-phase column chromatography (acetonitrile/water with formic acid) .
Q. What spectroscopic techniques are used to characterize trifluoromethyl-substituted anilines?
- FT-IR : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .
- NMR : ¹H/¹³C NMR distinguishes substituent positions (e.g., para-substituted CF₃ groups show distinct splitting patterns) .
- LCMS/HPLC : Confirms molecular weight and purity (e.g., m/z 265 [M+H]⁺ for pyrazine derivatives) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic structure and reactivity of anilines?
- Electronic effects : The CF₃ group is strongly electron-withdrawing, reducing basicity (pKa ≈1–2 units lower than unsubstituted aniline) and directing electrophilic substitution to meta/para positions .
- Quantum calculations : DFT studies reveal CF₃ stabilizes LUMO orbitals, enhancing electrophilicity in reactions like nitration .
Q. What strategies optimize the metabolic stability of trifluoromethylaniline-based drug candidates?
- Bioisosteric design : CF₃ improves metabolic resistance by reducing CYP450-mediated oxidation. Example: 4-nitro-3-(trifluoromethyl)aniline derivatives show enhanced stability compared to chloro/bromo analogs .
- Structure-activity relationships (SAR) : Introduce bulky groups (e.g., methyl) to hinder enzymatic degradation .
Q. How can trifluoromethylanilines be integrated into advanced polymer dielectrics?
- Material design : Incorporate CF₃-anilines into rod-coil block copolymers to enhance thermal stability (up to 200°C) and energy density. Flexible/rigid moiety balance improves processability .
- Computational validation : Molecular dynamics simulations predict dielectric constants and glass transition temperatures .
Methodological Challenges
Q. How to resolve contradictions in reaction yields for trifluoromethylaniline derivatives?
- Case study : In Pd-catalyzed cyanation, inconsistent yields may arise from residual moisture (quenches catalyst). Pre-drying DMF and using molecular sieves improve reproducibility .
- Troubleshooting : Monitor reaction progress via TLC/HPLC; optimize catalyst loading (e.g., 5 mol% Pd(0)) .
Q. What safety protocols are critical for handling trifluoromethylanilines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
